molecular formula C7H5FO2 B021085 2-Fluoro-5-hydroxybenzaldehyde CAS No. 103438-84-2

2-Fluoro-5-hydroxybenzaldehyde

Cat. No. B021085
M. Wt: 140.11 g/mol
InChI Key: SNILBNSNKISKLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxybenzaldehydes, involves reactions with alkynes, alkenes, or allenes using a rhodium catalyst system to give corresponding 2-alkenoylphenols in good yields, showcasing the versatility of hydroxybenzaldehydes in chemical synthesis (Kokubo et al., 1999). The synthesis pathways for fluoro-substituted benzaldehydes include oxidation of fluorotoluene, chlorination hydrolysis, and oxidation of fluorobenzyl alcohol, among others, highlighting the variety of methods available for introducing the fluoro and hydroxy groups into the benzaldehyde structure (Qin, 2009).

Molecular Structure Analysis

Molecular structure investigations reveal the influence of substituents on the conformation and stability of fluoro-substituted benzaldehydes. For instance, studies on 2-fluoro-4-bromobenzaldehyde (FBB) using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) calculations, show the importance of intermolecular hydrogen bonding and the preference for stable O-trans conformations (Tursun et al., 2015). These findings highlight the structural nuances of fluoro-hydroxybenzaldehydes and their derivatives.

Chemical Reactions and Properties

The chemical reactivity of 2-hydroxybenzaldehydes with various reagents demonstrates the potential for diverse chemical transformations. For example, reactions with alkynes and alkenes in the presence of a rhodium catalyst lead to the formation of 2-alkenoylphenols, illustrating the compound's ability to undergo C-H bond cleavage and engage in regioselective reactions (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of fluoro-substituted benzaldehydes are significantly influenced by their molecular structure. The investigation of compounds like 2-fluoro-4-bromobenzaldehyde through experimental and computational studies provides insights into their crystalline structure, highlighting the role of intermolecular interactions and conformational preferences (Tursun et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and interaction capabilities, of 2-fluoro-5-hydroxybenzaldehyde can be inferred from studies on related compounds. The diverse synthesis methods and reactions involving hydroxybenzaldehydes and fluoro-substituted analogs underscore the compound's versatility in organic synthesis and its potential for further chemical modifications (Qin, 2009).

Scientific Research Applications

  • Fluorescence Derivatization Reagent : 2-Amino-4,5-ethylenedioxyphenol, related to the chemical structure of 2-Fluoro-5-hydroxybenzaldehyde, is a useful precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This allows for the production of fluorescent derivatives that can be separated by reversed-phase chromatography with detection limits of 5-10 pmol on the column (Nohta et al., 1994).

  • Alteration of Biological Properties : Fluorine substituents in norepinephrine alter its biological properties, with variants like 2-fluoronorepinephrine being a pure beta-adrenergic agonist. This highlights the role of fluorine substitution in modifying biological activity (Kirk et al., 1979).

  • Antiviral Activity : Derivatives like 3,5-Di-tert-butyl-2-hydroxybenzaldehyde show promising antiviral activity against influenza type D virus. Molecular docking simulations have indicated good binding affinity, hinting at potential therapeutic applications (Mary & James, 2020).

  • Bioimaging : Certain compounds related to 2-Fluoro-5-hydroxybenzaldehyde are more sensitive and suitable for bioimaging, thus serving as a promising method for copper ion detection (Gao et al., 2014).

  • C-H Bond Cleavage : A rhodium-based catalyst system efficiently cleaves aldehyde C-H bonds to produce 2-alkenoylphenols in good to excellent yields, with regioselectivity depending on acetylene substituents. This chemical reaction is significant in synthetic chemistry for creating complex molecules (Kokubo et al., 1999).

  • Fluorescence Quantum Yield : Investigations into the fluorescence quantum yield of compounds related to 2-Fluoro-5-hydroxybenzaldehyde have provided insights into their excitation properties, crucial for applications in fluorescence spectroscopy (Nagaoka et al., 1986).

  • Trace Amounts Determination : Methods have been developed for the spectrophotometric determination of trace amounts of cobalt using derivatives of 2-hydroxybenzaldehyde, showcasing its application in analytical chemistry (Park & Cha, 1998).

  • Proton Transfer Study : Studies on substituent effects on intramolecular proton transfer in anils of 2-hydroxybenzaldehydes have been consistent with experimental observations and theoretical predictions, contributing to our understanding of chemical kinetics and mechanism (Alarcón et al., 1999).

  • Adrenergic Activity Modification : Ring-fluorination of phenylephrine, a compound structurally related to 2-Fluoro-5-hydroxybenzaldehyde, significantly alters its adrenergic properties, making it more potent and selective for alpha-adrenergic receptors (Kirk et al., 1986).

Safety And Hazards

2-Fluoro-5-hydroxybenzaldehyde is classified as harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNILBNSNKISKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343079
Record name 2-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxybenzaldehyde

CAS RN

103438-84-2
Record name 2-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BBr3 (4 mL, 4 mmol, 1.0 M in heptane) was added dropwise to a solution of 2-fluoro-5-(methyloxy)benzaldehyde in CH2Cl2 at −78° C. The reaction mixture was stirred at −78° C. for 1 hour, slowly warmed to 0° C. and stirred for 2 hours. The reaction mixture was poured into water, extracted with EtOAc (3×10 mL). The extracts were combined, washed with water, brine, and dried (Na2SO4). The solvent was evaporated, and the residue was purified on silica gel, using 0-20% EtOAc-Hexane to give the desired product (142 mg, 25%) as a white solid. MS m/z 141 [M+H]+
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25%

Synthesis routes and methods II

Procedure details

2-Fluoro-5-methoxy-benzaldehyde (4 g, 26 mmol) was dissolved in dry DCM (25 mL) under an argon atmosphere, cooled to 0° C. and slowly added boron tribromide (26 mL, 1.0 M in DCM, 26 mmol). On completion of the addition the reaction mixture was allowed to warm to RT and stirred for 16 h under an argon atmosphere. The reaction was carefully quenched with water (10 mL), added sat. NaHCO3 (30 mL), then shaken and the layers were separated. The aqueous phase was extracted with two more portions of DCM. The organic phases were combined, extracted with 2N NaOH (2×100 mL). The combined NaOH-phases were acidified with HCl (konc.) and extracted with DCM (4×150 mL). The organic phases were combined, dried (MgSO4), filtered, and concentrated in vacuo to afford the crude product. Purified by chromatography using EtOAc/petroleum ether (40-60)(v:v=1:5) as the eluent, affording the title compound as a white solid.
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4 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JT Konkel, J Fan, B Jayachandran, KL Kirk - Journal of fluorine chemistry, 2002 - Elsevier
… 6-Fluoro-meta-tyrosine (1) was prepared from 2-fluoro-5-hydroxybenzaldehyde (6) based on an Erlenmeyer–Plöchl azlactone strategy. Products of expected metabolism of the amino …
Number of citations: 33 www.sciencedirect.com
L Chen, L Zhang, Z Wang, Y Wu… - … Section E: Structure …, 2010 - scripts.iucr.org
… The flask was immersed in a bath of crushed ice and a solution of 2-fluoro-5-hydroxybenzaldehyde (15 mmol) in ethanol (5 mmol) was added. The reaction mixture was stirred at 300 K …
Number of citations: 10 scripts.iucr.org
KL Kirk, O Olubajo, K Buchhold… - Journal of medicinal …, 1986 - ACS Publications
2-Fluoro-, 4-fluoro-, and 6-fluorophenylephrine (6-FPE) were synthesized from the corresponding fluorinated 3-hydroxybenzaldehydes. New routes to 2-fluoro-and 6-fluoro-3-…
Number of citations: 47 pubs.acs.org
O Langer, F Dollé, H Valette, C Halldin… - Bioorganic & medicinal …, 2001 - Elsevier
Fluorine-18- (t 1/2 109.8 min) and carbon-11 (t 1/2 20.4 min)-labeled norepinephrine analogues have been found previously to be useful positron-emission-tomography (PET) …
Number of citations: 55 www.sciencedirect.com
Y Shi, J Li, LJ Kennedy, S Tao… - ACS Medicinal …, 2016 - ACS Publications
… Alkylation of 2-fluoro-5-hydroxybenzaldehyde 21a with 4-(chloromethyl)oxazole 25a provided aldehyde 28 in 95% yield. Reductive amination of 28 with 22 afforded the secondary …
Number of citations: 6 pubs.acs.org
B Yi, A Jahangir, AK Evans, D Briggs, K Ravina… - PLoS …, 2017 - journals.plos.org
… Reaction of 2-fluoro-5-hydroxybenzaldehyde with (R)-2-(chloromethyl)oxirane and CsF in iPrOH gave the coupled epoxide 12, which was then treated with sodium borohydride to …
Number of citations: 21 journals.plos.org

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